molecular formula C26H32N4O4S B2955608 N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1163295-10-0

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2955608
CAS No.: 1163295-10-0
M. Wt: 496.63
InChI Key: GXCHEEFFWZLOMZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a high-purity chemical compound offered for research and development purposes. This complex molecule features a 1,4,8-triazaspiro[4.5]decane core structure, which is of significant interest in medicinal chemistry for constructing diverse pharmacologically relevant scaffolds. The compound's unique architecture, incorporating dimethoxyphenyl and methoxyphenyl rings along with a propylthio moiety, makes it a potentially valuable intermediate for exploring new chemical space in drug discovery. Researchers may utilize this compound in the synthesis of novel heterocyclic systems, as a building block in the development of targeted molecular libraries, or as a reference standard in analytical method development. Its structural characteristics suggest potential for application in areas such as enzyme inhibition studies or receptor binding assays, though specific biological activity and mechanism of action require empirical determination by qualified researchers. This product is intended for laboratory research by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Prior to use, researchers should consult available safety data sheets and conduct appropriate risk assessments.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-5-16-35-24-23(18-6-8-19(32-2)9-7-18)28-26(29-24)12-14-30(15-13-26)25(31)27-21-17-20(33-3)10-11-22(21)34-4/h6-11,17H,5,12-16H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCHEEFFWZLOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.

Molecular Structure

The molecular formula of the compound is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S. Its structure features a triazaspiro framework, which is significant for its biological interactions. The presence of methoxy and propylthio groups may influence its lipophilicity and receptor binding properties.

Table 1: Key Structural Features

FeatureDescription
Molecular Weight402.51 g/mol
Functional GroupsMethoxy, Propylthio
Structural MotifTriazaspiro

Receptor Interactions

Research indicates that compounds with similar structural motifs often exhibit significant interactions with various neurotransmitter receptors. Specifically, this compound may interact with:

  • Serotonin Receptors (5-HT) : Compounds with methoxy substitutions have been shown to act as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognition.
  • Dopamine Receptors : The potential for interaction with dopamine receptors could suggest applications in treating disorders such as schizophrenia or depression.

Case Study 1: Serotonin Agonist Activity

A study focusing on structurally related compounds demonstrated that certain derivatives exhibited potent agonist activity at the 5-HT2A receptor. For instance:

  • CYB210010 , a related compound, showed a head-twitch response in animal models at doses ranging from 0.1 to 3 mg/kg, indicating significant serotonergic activity .

Case Study 2: Clinical Implications

Clinical case reports on similar compounds highlight the risks associated with misuse. For example:

  • A patient exposed to 25I-NBOMe , a potent analog, experienced severe agitation and tachycardia following ingestion. This underscores the importance of understanding the safety profile of compounds within this class .

Discussion

The biological activity of this compound remains an area ripe for exploration. Its potential as a serotonin receptor agonist suggests applications in psychiatric medicine; however, safety concerns must be addressed given the history of adverse effects associated with similar compounds.

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